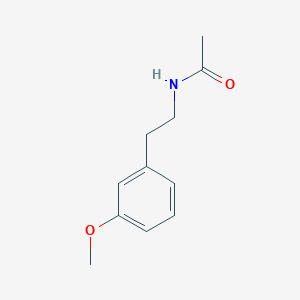
n-(3-Methoxyphenylethyl)acetamide
Descripción general
Descripción
N-(3-Methoxyphenylethyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(3-Methoxyphenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Methoxyphenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis in Chemical Intermediates : N-(3-Methoxyphenylethyl)acetamide is crucial in the production of azo disperse dyes. A novel Pd/C catalyst was used for the hydrogenation of a related compound, N-(3-nitro-4- methoxyphenyl)acetamide, into N-(3-amino-4-methoxyphenyl)acetamide, showing high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Crystal Structure Analysis in Pharmacology : The compound's crystal structure has been analyzed for potential applications in pharmacology. For instance, the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid, was determined, showing the distinct conformation of its components (N. Park et al., 1995).
Application in Traditional Medicine : Derivatives of N-acetyldopamine (NADA), which is structurally related to N-(3-Methoxyphenylethyl)acetamide, were isolated from traditional Chinese medicine and analyzed for their potential therapeutic uses (Lu Yang et al., 2015).
Pharmacological Potential in Cancer and Inflammatory Diseases : Synthesized derivatives of N-(3-Methoxyphenylethyl)acetamide showed potential as anticancer, anti-inflammatory, and analgesic agents. Specific compounds exhibited notable activities in various biological assays, indicating their therapeutic potential (P. Rani et al., 2014).
Environmental and Agricultural Applications : Research has also explored the metabolism and environmental impact of chloroacetamide herbicides, which are structurally related to N-(3-Methoxyphenylethyl)acetamide. These studies are crucial in understanding the ecological effects and safety profiles of these compounds (S. Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOPYZXYIGHBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Methoxyphenylethyl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

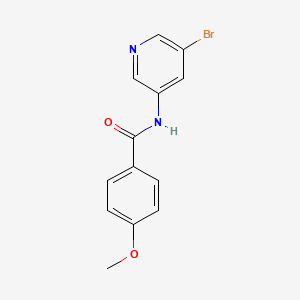
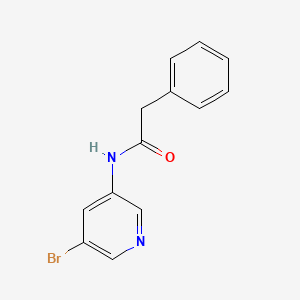
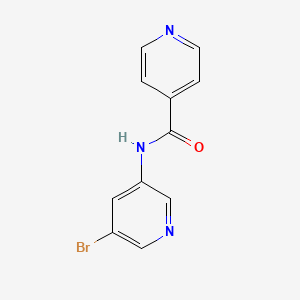
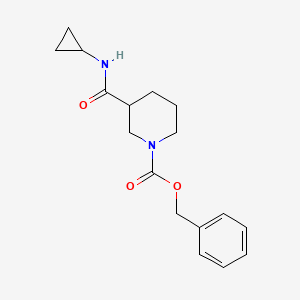
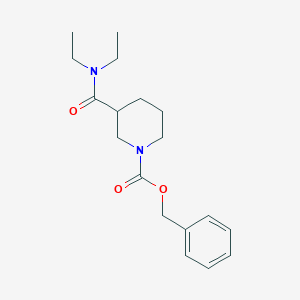
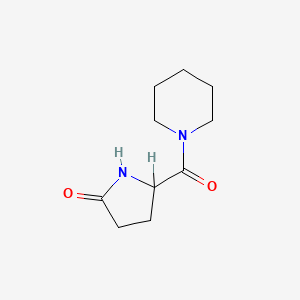

![N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide](/img/structure/B8010110.png)

![4-[(3-Chloro-4-methylbenzene)sulfonyl]morpholine](/img/structure/B8010116.png)
![N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B8010119.png)
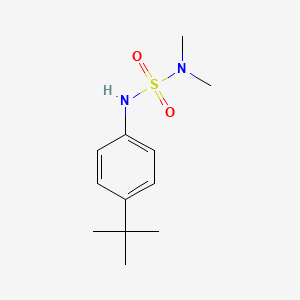
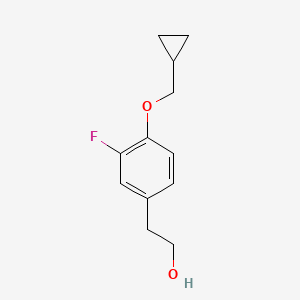
![N-Methyl-[1,1'-biphenyl]-3-ethanamine](/img/structure/B8010151.png)